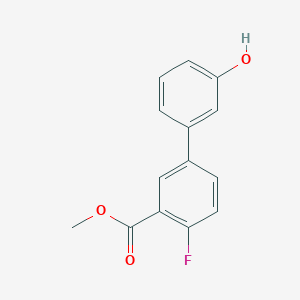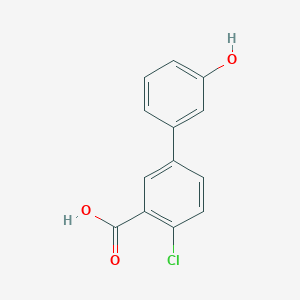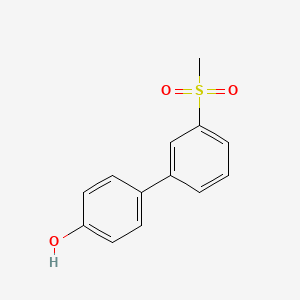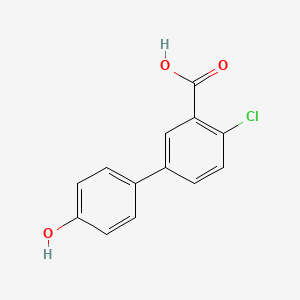
2-(3-Methylsulfonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylsulfonylphenyl)phenol, 95% (abbreviated as 2MSPP) is an organic compound with a molecular formula of C9H10O3S and a molecular weight of 194.24 g/mol. It is a white crystalline solid that is soluble in water and has a melting point of 135-137°C. 2MSPP is a derivative of phenol, which is a type of phenolic compound found in plants and animals. It is widely used in various industries, including pharmaceuticals, agrochemicals, and cosmetics.
Mecanismo De Acción
2-(3-Methylsulfonylphenyl)phenol, 95% has been found to have a variety of biological effects, including anti-inflammatory, anti-oxidant, and anti-microbial activities. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been found to modulate the activity of certain receptors, such as the nuclear factor-kappa B (NF-kB) and the peroxisome proliferator-activated receptor gamma (PPAR-γ).
Biochemical and Physiological Effects
2-(3-Methylsulfonylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various bacteria, fungi, and viruses. It has also been found to possess anti-inflammatory, anti-oxidant, and anti-microbial activities. In addition, it has been found to modulate the activity of certain receptors, such as the NF-kB and PPAR-γ.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Methylsulfonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively stable and has a low toxicity profile. In addition, it is relatively inexpensive and can be synthesized in a simple, two-step process. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it has a low solubility in organic solvents, which can limit its use in certain types of reactions.
Direcciones Futuras
There are several potential future directions for research on 2-(3-Methylsulfonylphenyl)phenol, 95%. One area of research is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. In addition, further research could be conducted to explore its potential applications in the synthesis of various drugs and other compounds. Finally, further research could be conducted to explore its potential as an antimicrobial agent and its effects on various pathogenic organisms.
Métodos De Síntesis
2-(3-Methylsulfonylphenyl)phenol, 95% can be synthesized in two different ways. The first method involves reacting phenol with 3-methylsulfonyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second method involves reacting phenol with 3-methylsulfonyl chloride in the presence of a catalyst, such as p-toluenesulfonic acid. Both methods yield 2-(3-Methylsulfonylphenyl)phenol, 95% as the main product.
Aplicaciones Científicas De Investigación
2-(3-Methylsulfonylphenyl)phenol, 95% has been studied extensively in scientific research. It has been used as a starting material in the synthesis of various compounds, such as 2-methylsulfonylphenyl-3-methylsulfonylphenol, 2-methylsulfonylphenyl-3-hydroxybenzoic acid, and 2-methylsulfonylphenyl-3-methylsulfonylbenzoic acid. It has also been used in the synthesis of various drugs, such as antifungal agents, antibiotics, and anti-inflammatory agents.
Propiedades
IUPAC Name |
2-(3-methylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-17(15,16)11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWQLVFZZDWBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683594 |
Source


|
| Record name | 3'-(Methanesulfonyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-19-6 |
Source


|
| Record name | 3'-(Methanesulfonyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370525.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370530.png)
